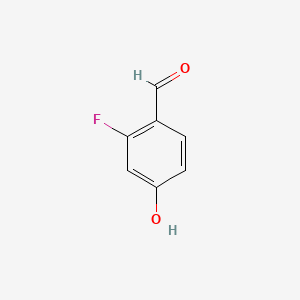

2-Fluoro-4-hydroxybenzaldehyde

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRPXRPUBXXCCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343078 | |

| Record name | 2-Fluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348-27-6 | |

| Record name | 2-Fluoro-4-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-hydroxybenzaldehyde (CAS: 348-27-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 2-Fluoro-4-hydroxybenzaldehyde, a key intermediate in the synthesis of various physiologically active compounds. This document consolidates its physicochemical properties, spectroscopic data, and established synthetic applications, with a focus on its role in the development of potent kinase inhibitors.

Physicochemical Properties

This compound is a substituted aromatic aldehyde with the molecular formula C₇H₅FO₂.[1][2] Its chemical structure, featuring a fluorine atom ortho to the aldehyde group and a hydroxyl group para to it, imparts unique reactivity and makes it a valuable building block in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 348-27-6 | [1][2] |

| Molecular Formula | C₇H₅FO₂ | [1][2] |

| Molecular Weight | 140.11 g/mol | [1][2] |

| Appearance | White to off-white or cream to pink/gray crystalline powder | [3][4] |

| Melting Point | 168-170 °C | [5][6] |

| Boiling Point | 254.2 ± 20.0 °C (Predicted) | [5] |

| Density | 1.350 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 6.78 ± 0.18 (Predicted) | [5] |

| Solubility | No experimental data available. Predicted to be slightly soluble in water. |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A multinuclear magnetic resonance study has provided detailed experimental data for this compound in DMSO-d₆.

Table 2: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data for this compound in DMSO-d₆

| Nucleus | Atom | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| ¹H | H3 | 6.84 | ³J(H3-F) = 11.8, ⁴J(H3-H5) = 2.4 |

| H5 | 6.94 | ⁴J(H5-F) = 8.6, ⁴J(H5-H3) = 2.4, ³J(H5-H6) = 8.4 | |

| H6 | 7.59 | ³J(H6-H5) = 8.4, ⁵J(H6-F) = 0.8 | |

| CHO | 10.08 | ⁴J(CHO-F) = 3.4 | |

| OH | 11.09 | - | |

| ¹³C | C1 | 122.1 | ²J(C1-F) = 13.9, ²J(C1-H6) = 3.9 |

| C2 | 163.7 | ¹J(C2-F) = 251.5 | |

| C3 | 104.2 | ²J(C3-F) = 24.3 | |

| C4 | 162.7 | ³J(C4-F) = 12.1 | |

| C5 | 113.1 | ⁴J(C5-F) = 2.7 | |

| C6 | 132.0 | ³J(C6-F) = 3.9 | |

| CHO | 187.3 | ³J(CHO-F) = 5.5 | |

| ¹⁹F | F | -107.0 | - |

Source: I. Iriepa et al., A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound.

Table 3: Key Mass Spectrometry Data (GC-MS)

| m/z | Interpretation |

| 140 | Molecular Ion [M]⁺ |

| 139 | [M-H]⁺ (Base Peak) |

| 83 | Fragment |

Source: PubChem CID 587246[1]

Infrared (IR) Spectroscopy

While detailed assignments are not widely published, a vapor phase IR spectrum is available. Key expected absorptions would include:

-

O-H stretch: Broad band around 3200-3600 cm⁻¹

-

C=O stretch (aldehyde): Strong band around 1670-1700 cm⁻¹

-

C-F stretch: Strong band around 1200-1300 cm⁻¹

-

Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region

Reactivity and Safety

This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard laboratory safety protocols, including the use of personal protective equipment, are recommended when handling this compound. It should be stored under an inert gas (nitrogen or argon) at 2-8°C.[5]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the protection of the hydroxyl group of 3-fluorophenol, followed by bromination, Grignard reagent formation and formylation, and subsequent deprotection.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic pathway for this compound.

Methodology:

-

Protection: 3-Fluorophenol is reacted with 2-bromopropane in the presence of a base like potassium carbonate in an organic solvent to yield 1-fluoro-3-isopropoxybenzene.

-

Bromination: The protected phenol is then brominated, for example using N-bromosuccinimide (NBS), to introduce a bromine atom ortho to the fluorine.

-

Formylation: The resulting aryl bromide undergoes a Grignard exchange followed by reaction with dimethylformamide (DMF) to introduce the aldehyde group.

-

Deprotection: The isopropoxy protecting group is removed using a Lewis acid such as boron trichloride to afford the final product, this compound.

This is a generalized protocol based on patent literature. Specific reaction conditions may vary.

Applications in Drug Discovery

While there is limited information on the direct biological activity of this compound, it is a crucial intermediate in the synthesis of potent inhibitors of Janus kinase 2 (JAK2).[5] Dysregulation of the JAK-STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.

Synthesis of Deazapurine JAK2 Inhibitors

This compound is utilized in the Pictet-Spengler condensation reaction to construct the core of 3,4-ring fused deazapurine-based JAK2 inhibitors.

Experimental Workflow: Synthesis of Deazapurine JAK2 Inhibitors

Caption: Role of this compound in JAK2 inhibitor synthesis.

This synthetic strategy highlights the importance of this compound as a key building block for generating complex heterocyclic scaffolds with significant therapeutic potential. The fluorine and hydroxyl moieties of the starting material can be further functionalized to optimize the potency and pharmacokinetic properties of the final drug candidates.

References

- 1. This compound | C7H5FO2 | CID 587246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. strem.com [strem.com]

- 4. This compound | 348-27-6 [chemicalbook.com]

- 5. 348-27-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2,5-DIFLUORO-4-HYDROXYBENZALDEHYDE CAS#: 918523-99-6 [m.chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Fluoro-4-hydroxybenzaldehyde, a versatile building block in medicinal chemistry. This document consolidates essential data, outlines experimental protocols, and presents visual workflows to support its application in research and drug development.

Core Physicochemical Properties

This compound is a substituted aromatic aldehyde with the chemical formula C₇H₅FO₂.[1][2] Its structure incorporates a fluorine atom, a hydroxyl group, and an aldehyde group, making it a valuable intermediate for the synthesis of various physiologically active compounds.[3][4]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 348-27-6 | [1][2][3] |

| Molecular Formula | C₇H₅FO₂ | [1][2] |

| Molecular Weight | 140.11 g/mol | [2] |

| Appearance | Cream or pink to gray crystalline powder; White to yellow to red to brown powder | [1][5] |

| Melting Point | 168-170°C | [3][6] |

| Boiling Point | 254.2 ± 20.0 °C (Predicted) | [3][6] |

| Density | 1.350 ± 0.06 g/cm³ (Predicted) | [3][6] |

| pKa | 6.78 ± 0.18 (Predicted) | [6] |

| Solubility | Slightly soluble in water. | [7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data Highlights | Source(s) |

| GC-MS | NIST Number: 124985 | [2] |

| IR Spectra | Vapor Phase IR Spectra available. | [2] |

| ¹H NMR (400MHz, CDCl₃) | δ 10.34 (s, 1H), 9.45 (s, 1H), 7.54-7.41 (m, 2H), 6.88-6.85 (m, 1H) | [4] |

| ESI-MS | m/z 139 [M-H]⁻ | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are critical for its practical application.

Synthesis of this compound

A patented method for the preparation of this compound starts from 3-fluorophenol. The process involves the protection of the hydroxyl group, followed by bromination, Grignard reagent exchange, reaction with dimethylformamide (DMF) to introduce the aldehyde group, and subsequent deprotection.[4]

General Synthesis Workflow

Caption: Synthetic pathway for this compound.

Purification by Recrystallization

Crude this compound can be purified by recrystallization to achieve high purity.[4]

Protocol:

-

Dissolve the crude product in isopropyl ether.[8]

-

Heat the mixture to 60-65°C for recrystallization.[4]

-

Pour the mixture into ice water.

-

Adjust the pH to 6-7 with sodium carbonate solid.

-

Further adjust the pH to 1-2 with concentrated hydrochloric acid.

-

Extract the aqueous phase with dichloromethane.

-

Wash the organic phase with saturated salt water.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Concentrate the solution and perform reduced pressure distillation to obtain the crude product.

-

Add isopropyl ether and heat to 60-65°C for recrystallization to yield pure this compound.[4]

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.[3][4] Its derivatives have been investigated for a range of therapeutic applications.

Notably, it is a useful reagent for the preparation of 3,4-ring fused 7-azaindoles and deazapurines which act as potent JAK2 inhibitors.[3] It has also been used as an intermediate in the synthesis of novel melanin concentrating hormone receptor antagonists.[4]

Targeting Aldehyde Dehydrogenase (ALDH) in Cancer

Derivatives of benzaldehyde, including those structurally related to this compound, have been explored as inhibitors of aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform.[9] ALDH1A3 is overexpressed in various cancers and is associated with cancer stem cells and chemoresistance.[9] Inhibition of this enzyme presents a promising strategy in cancer therapy.

Simplified Signaling Context

Caption: Inhibition of ALDH1A3 by benzaldehyde derivatives.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Table 3: GHS Hazard Information

| Hazard Statement | Description | Source(s) |

| H315 | Causes skin irritation | [2] |

| H319 | Causes serious eye irritation | [2] |

| H335 | May cause respiratory irritation | [2] |

Precautionary Measures:

-

Prevention: Wash hands thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[10]

-

First Aid:

-

Inhalation: Remove victim to fresh air and keep at rest in a comfortable position for breathing. Call a poison center or doctor if you feel unwell.[10]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[10] It is recommended to store under inert gas (nitrogen or Argon) at 2-8°C.[3][6]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[10]

References

- 1. H26218.ME [thermofisher.cn]

- 2. This compound | C7H5FO2 | CID 587246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 348-27-6 [chemicalbook.com]

- 4. CN115124410A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. This compound | 348-27-6 [sigmaaldrich.com]

- 6. 348-27-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2,5-DIFLUORO-4-HYDROXYBENZALDEHYDE CAS#: 918523-99-6 [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Fluoro-4-hydroxybenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-hydroxybenzaldehyde is a key chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of physiologically active compounds. Its unique structure, featuring fluorine, aldehyde, and phenolic hydroxyl groups, makes it a versatile building block for a range of organic molecules. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, methods for its characterization, and its role in the development of novel therapeutics, such as Janus kinase (JAK) inhibitors.

Core Molecular Data

This compound is a substituted aromatic aldehyde. Its fundamental molecular and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₇H₅FO₂ |

| Molecular Weight | 140.11 g/mol |

| CAS Number | 348-27-6 |

| Appearance | White to off-white solid |

| Melting Point | 168-170 °C |

| IUPAC Name | This compound |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the protection of the hydroxyl group of 3-fluorophenol, followed by bromination, Grignard reagent formation, formylation, and final deprotection.[1]

Synthesis Workflow

Experimental Protocol

Step 1: Protection of 3-Fluorophenol [1]

-

In a suitable reaction vessel, mix 5.6g (0.05 mol) of 3-fluorophenol with 15.9g (0.115 mol) of ground potassium carbonate in 60mL of acetonitrile.

-

Slowly add 8.7g (0.07 mol) of 2-bromopropane to the mixture at a temperature of 30-35 °C.

-

Increase the temperature to 80-82 °C and maintain the reaction for 14 hours.

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

After cooling to room temperature, add water and ethyl acetate. Separate the organic phase.

-

Wash the organic phase with water and saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate to obtain 1-fluoro-3-isopropoxybenzene.

Step 2: Bromination [2]

-

Dissolve the 1-fluoro-3-isopropoxybenzene in a suitable organic solvent such as 1,2-dichloroethane or dichloromethane.

-

Add a brominating agent, for example, tetrabutylammonium tribromide or pyridinium tribromide. The molar ratio of 1-fluoro-3-isopropoxybenzene to the brominating agent should be approximately 1:0.98-1.05.

-

Stir the reaction at room temperature until completion.

Step 3: Grignard Reaction and Formylation [2]

-

Dissolve the resulting 1-bromo-2-fluoro-4-isopropoxybenzene in anhydrous tetrahydrofuran (THF) and cool the solution to between -10°C and 0°C.

-

Slowly add a solution of isopropylmagnesium chloride in THF.

-

After the Grignard exchange is complete, add dimethylformamide (DMF) to the reaction mixture to introduce the aldehyde group.

Step 4: Deprotection and Purification [1]

-

React the 2-fluoro-4-isopropoxybenzaldehyde with a deprotecting agent like boron trichloride.

-

After deprotection, pour the reaction mixture into ice water.

-

Adjust the pH to 6-7 with sodium carbonate, then to 1-2 with concentrated hydrochloric acid.

-

Extract the aqueous phase with dichloromethane.

-

Wash the combined organic phases with saturated salt water and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by reduced pressure distillation.

-

For further purification, recrystallize the obtained solid from isopropyl ether by heating to 60-65 °C to yield pure this compound.

Analytical Characterization

A combination of spectroscopic methods is employed to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400MHz, CDCl₃): [1]

-

δ 10.34 (s, 1H): Corresponds to the aldehyde proton (-CHO).

-

δ 9.45 (s, 1H): Represents the phenolic hydroxyl proton (-OH).

-

δ 7.54-7.41 (m, 2H): Aromatic protons.

-

δ 6.88-6.85 (m, 1H): Aromatic proton.

Mass Spectrometry (MS)

-

GC-MS Analysis: Gas chromatography coupled with mass spectrometry can be utilized for the analysis of this compound. The mass spectrum would show a molecular ion peak corresponding to its molecular weight.[3]

-

ESI-MS: Electrospray ionization mass spectrometry in negative ion mode would show a peak at m/z 139 [M-H]⁻.[1]

Infrared (IR) Spectroscopy

-

Characteristic Peaks: The IR spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and carbon-fluorine (C-F) functional groups.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[4] Its fluorinated structure can enhance the metabolic stability and binding affinity of drug candidates.[4]

Synthesis of JAK2 Inhibitors

A significant application of this compound is in the preparation of potent Janus kinase 2 (JAK2) inhibitors, such as 3,4-ring fused 7-azaindoles and deazapurines.[2] The JAK-STAT signaling pathway is crucial in mediating cellular responses to cytokines and growth factors, and its dysregulation is implicated in various immune disorders.[5]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a key signaling cascade in the immune system.[5] It is initiated by the binding of cytokines to their receptors, leading to the activation of associated Janus kinases (JAKs).[6] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which dimerize and translocate to the nucleus to regulate gene expression.[7][8]

References

- 1. CN115124410A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. This compound | 348-27-6 [chemicalbook.com]

- 3. This compound | C7H5FO2 | CID 587246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. cusabio.com [cusabio.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Fluoro-4-hydroxybenzaldehyde

This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for 2-Fluoro-4-hydroxybenzaldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed analysis of the compound's structural features as determined by NMR spectroscopy.

Introduction

This compound is a substituted aromatic aldehyde with the chemical formula C₇H₅FO₂.[1] Its structure incorporates a fluorine atom, a hydroxyl group, and an aldehyde group on a benzene ring, making it a valuable intermediate in the synthesis of various pharmaceutical and bioactive molecules. NMR spectroscopy is a powerful analytical technique for elucidating the precise structure of such molecules by providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aldehydic proton, the hydroxyl proton, and the aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| CHO | 10.34 | s | - |

| OH | 9.45 | s | - |

| H-6 | 7.54-7.41 | m | - |

| H-5 | 7.54-7.41 | m | - |

| H-3 | 6.88-6.85 | m | - |

Note: Data obtained in CDCl₃ at 400 MHz.[2] The signals for H-5 and H-6 are part of a multiplet.[2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom, with electronegative substituents like fluorine and oxygen causing significant downfield shifts.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-1 (CHO) | Data not available |

| C-2 (C-F) | Data not available |

| C-3 | Data not available |

| C-4 (C-OH) | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

A comprehensive set of assigned ¹³C NMR chemical shifts for this compound was not explicitly detailed in the provided search results. A multinuclear magnetic resonance study of various fluoro-substituted hydroxybenzaldehydes has been conducted, and the data for this compound is contained within that study.[3]

Experimental Protocols

The NMR spectra were recorded on a Bruker DRX 400 spectrometer operating at a frequency of 400.13 MHz for ¹H NMR and 100.62 MHz for ¹³C NMR.[3] The samples were dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[2][3] Chemical shifts are reported in parts per million (ppm) and were referenced internally to the residual solvent signals (CDCl₃: δ 7.26 for ¹H; DMSO-d₆: δ 2.49 for ¹H and δ 39.5 for ¹³C).[3] The coupling constants (J) are reported in Hertz (Hz).

The workflow for acquiring and processing the NMR data is outlined in the following diagram:

Structural Assignment and Coupling Interactions

The assignment of the proton signals is based on their chemical shifts, multiplicities, and coupling constants. The aldehydic proton appears as a singlet at a characteristic downfield position. The aromatic protons show complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The following diagram illustrates the key through-bond coupling relationships in this compound that give rise to the observed splitting patterns in the NMR spectra.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Fluoro-4-hydroxybenzaldehyde

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of 2-Fluoro-4-hydroxybenzaldehyde. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and an analysis of the vibrational modes of this compound. This compound is a valuable intermediate in organic synthesis, and a thorough understanding of its spectral characteristics is essential for its identification and quality control.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The IR spectrum of this compound (C₇H₅FO₂) is characterized by the vibrational frequencies of its key functional groups: the hydroxyl (-OH) group, the aldehyde (-CHO) group, the carbon-fluorine (C-F) bond, and the substituted benzene ring. The positions of these groups on the aromatic ring influence the exact wavenumbers of their vibrations, providing a unique spectral fingerprint for the molecule.

Experimental Protocols for FT-IR Analysis

A reliable FT-IR spectrum of solid this compound can be obtained using the following methodologies.

Sample Preparation: KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a widely used technique for obtaining high-quality IR spectra of solid samples.

Materials:

-

This compound (1-2 mg)

-

Dry, IR-grade Potassium Bromide (KBr) (100-200 mg)

-

Agate mortar and pestle

-

Pellet-pressing die

-

Hydraulic press

Procedure:

-

Thoroughly grind the 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Transfer the resulting powder to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.[1]

Sample Preparation: Thin Solid Film Method

This method involves dissolving the solid sample in a volatile solvent and depositing it onto an IR-transparent salt plate.

Materials:

-

This compound (10-20 mg)

-

Volatile solvent (e.g., methylene chloride or acetone)

-

Salt plates (e.g., NaCl or KBr)

-

Pipette

Procedure:

-

Dissolve a small amount (approximately 10-20 mg) of the solid sample in a few drops of a volatile solvent.[2]

-

Using a pipette, carefully deposit a few drops of the solution onto the surface of a clean, dry salt plate.[2]

-

Allow the solvent to evaporate completely, which will leave a thin, even film of the solid sample on the plate.[2]

Data Acquisition

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a suitable detector (e.g., DTGS).

Procedure:

-

Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Perform a background scan with an empty sample compartment or a clean salt plate.

-

Place the KBr pellet or the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).

Data Processing

-

The acquired sample spectrum should be ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Label the peaks with their corresponding wavenumbers (cm⁻¹).

Expected Vibrational Frequencies and Assignments

While a publicly available, fully assigned experimental spectrum of this compound is not readily found, the expected absorption bands can be predicted based on the analysis of its structural components and comparison with similar molecules. The following table summarizes the key expected vibrational frequencies and their assignments.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |

| 3600 - 3200 | O-H stretch | Broad band, indicative of the hydroxyl group. |

| 3100 - 3000 | Aromatic C-H stretch | Medium to weak bands. |

| 2880 - 2800 and 2780 - 2680 | Aldehyde C-H stretch | Two weak bands (Fermi resonance), characteristic of aldehydes. |

| 1710 - 1685 | C=O stretch | Strong, sharp band from the aldehyde carbonyl group. Conjugation with the aromatic ring shifts it to a lower wavenumber. |

| 1625 - 1580 | C=C stretch | Aromatic ring skeletal vibrations. |

| 1500 - 1400 | C=C stretch | Aromatic ring skeletal vibrations. |

| 1300 - 1200 | In-plane O-H bend | Medium intensity band. |

| 1250 - 1100 | C-F stretch | Strong absorption band. |

| 900 - 675 | Out-of-plane C-H bend | Aromatic ring substitution pattern. |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the functional groups in this compound.

Conclusion

The infrared spectrum of this compound is defined by the characteristic absorption bands of its hydroxyl, aldehyde, and carbon-fluorine functional groups, as well as the vibrations of the substituted aromatic ring. By following standardized experimental protocols, a high-quality FT-IR spectrum can be obtained, which is invaluable for the structural confirmation and purity assessment of this compound. The data and methodologies presented in this guide serve as a critical resource for scientists and researchers in the fields of chemical synthesis and drug development.

References

Mass Spectrometry Analysis of 2-Fluoro-4-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 2-Fluoro-4-hydroxybenzaldehyde (C₇H₅FO₂), a key intermediate in the synthesis of various physiologically active compounds. Understanding its fragmentation patterns and analytical characteristics is crucial for its identification, quantification, and quality control in research and drug development settings.

Physicochemical Properties and Mass Spectrometry Data

This compound is a fluorinated aromatic aldehyde with a molecular weight of 140.11 g/mol .[1] Its mass spectrometric analysis is essential for confirming its structure and purity. The primary ionization techniques employed for its analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS).

GC-MS Fragmentation Analysis

Under electron ionization (EI) conditions in GC-MS, this compound undergoes characteristic fragmentation. The NIST Mass Spectrometry Data Center has recorded a GC-MS spectrum for this compound (NIST Number: 124985).[1][2] The key mass-to-charge ratios (m/z) observed are summarized in the table below.

| m/z Ratio | Proposed Fragment Ion | Relative Intensity |

| 140 | [M]⁺• (Molecular Ion) | High |

| 139 | [M-H]⁺ | Very High (Top Peak) |

| 111 | [M-CHO]⁺ | Moderate |

| 83 | [M-CHO-CO]⁺ | High (3rd Highest) |

| 82 | [C₅H₂FO]⁺ | Moderate |

| 55 | [C₃H₃O]⁺ | Moderate |

Note: The relative intensities are based on the available NIST data and predicted fragmentation patterns. The base peak is typically the [M-H]⁺ ion.

The fragmentation pattern is consistent with that of substituted benzaldehydes. The molecular ion peak ([M]⁺•) is observed at m/z 140. The most abundant fragment ion, the base peak, is typically observed at m/z 139, corresponding to the loss of a hydrogen atom from the aldehyde group, forming a stable acylium ion. Subsequent fragmentation involves the loss of the formyl group (-CHO) to yield a fragment at m/z 111, followed by the loss of carbon monoxide (CO) to produce a fragment at m/z 83.

ESI-MS Analysis

In negative ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), this compound readily deprotonates at the phenolic hydroxyl group to form the [M-H]⁻ ion at m/z 139. This technique is particularly useful for the analysis of this compound in liquid chromatography setups.

Experimental Protocols

The following are representative protocols for the mass spectrometric analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the qualitative and quantitative analysis of this compound using a standard GC-MS system.

1. Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Vortex the solution to ensure complete dissolution.

-

If necessary, perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.

2. GC Conditions:

-

Injector: Split/splitless, operated in splitless mode.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is suitable for the analysis of this compound in complex matrices, often encountered in drug metabolism or reaction monitoring studies.

1. Sample Preparation:

-

Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

-

Filter the sample through a 0.22 µm syringe filter before injection.

2. LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B.

-

1-5 min: Linear gradient from 5% to 95% B.

-

5-7 min: Hold at 95% B.

-

7.1-9 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas Temperature: 325 °C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psi.

-

Scan Range: m/z 50-500.

Application in Drug Development: A Precursor for JAK2 Inhibitors

This compound serves as a crucial building block in the synthesis of potent and selective Janus kinase 2 (JAK2) inhibitors.[3] Dysregulation of the JAK-STAT signaling pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders.[4] Therefore, targeting JAK2 is a key strategy in modern drug development.

The synthesis of these inhibitors often involves the condensation of this compound with other chemical moieties to construct the final pharmacophore. The analytical methods described herein are essential for monitoring the progress of these synthetic steps and for the quality control of the final active pharmaceutical ingredient (API).

JAK-STAT Signaling Pathway and the Role of JAK2 Inhibitors

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention for JAK2 inhibitors.

Caption: The JAK-STAT signaling pathway and inhibition by a JAK2 inhibitor.

Experimental Workflow: From Synthesis to Analysis

The following diagram outlines a typical experimental workflow for the synthesis and analysis of a bioactive molecule using this compound as a starting material.

Caption: Workflow for synthesis and analysis of a bioactive molecule.

References

A Technical Guide to the Solubility Profile of 2-Fluoro-4-hydroxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Fluoro-4-hydroxybenzaldehyde, a key intermediate in the synthesis of various physiologically active compounds. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on providing a comprehensive experimental protocol for determining its solubility in various organic solvents. Additionally, qualitative solubility information for the closely related compound, 4-hydroxybenzaldehyde, is presented as a comparative reference.

Introduction

This compound is a versatile organic building block utilized in the preparation of pharmaceuticals and pesticides.[1] Its chemical structure, featuring a fluorine atom, a hydroxyl group, and an aldehyde group, imparts specific physicochemical properties that influence its behavior in different solvent systems. Understanding the solubility of this compound is critical for its application in synthesis, purification, and formulation development.

Predicted Solubility Profile

Based on the general principles of solubility, the "like dissolves like" rule is a primary determinant. This compound possesses both polar (hydroxyl and aldehyde groups) and non-polar (benzene ring) characteristics. The presence of the hydroxyl group allows for hydrogen bonding with protic solvents, while the overall aromatic character suggests solubility in various organic solvents. The fluorine atom can further influence polarity and intermolecular interactions.

Smaller aldehydes and ketones are generally miscible with water, but their solubility decreases as the carbon chain length increases.[2][3] While this compound is a relatively small molecule, its aromatic nature likely limits its aqueous solubility. It is anticipated to be more soluble in polar organic solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a range of organic solvents using the isothermal saturation method.

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane) of analytical grade

-

Thermostatic shaker or water bath

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.

-

Record the exact volume of the filtrate.

-

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid. The solubility can be calculated in g/L.

-

Chromatographic/Spectroscopic Method: Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical instrument. Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound. A pre-established calibration curve is required for this step.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent, expressing the results in appropriate units (e.g., g/L, mg/mL, or mol/L).

-

Repeat the experiment at different temperatures to determine the temperature dependence of the solubility.

-

Data Presentation (Hypothetical Example)

While specific experimental data for this compound is not available, the results of the aforementioned protocol would be presented as follows:

| Solvent | Temperature (°C) | Solubility (g/L) |

| Methanol | 25 | Experimental Value |

| Ethanol | 25 | Experimental Value |

| Acetone | 25 | Experimental Value |

| Ethyl Acetate | 25 | Experimental Value |

| Dichloromethane | 25 | Experimental Value |

| Chloroform | 25 | Experimental Value |

| Toluene | 25 | Experimental Value |

| Hexane | 25 | Experimental Value |

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Comparative Solubility Data: 4-Hydroxybenzaldehyde

As a point of reference, the qualitative solubility of the parent compound, 4-hydroxybenzaldehyde, is provided below. It is important to note that the presence of the fluorine atom in this compound may significantly alter its solubility profile compared to its non-fluorinated analog.

| Solvent | Solubility of 4-Hydroxybenzaldehyde |

| Water | Sparingly soluble[4] |

| Ethanol | Soluble[4] |

| Methanol | Soluble[4] |

| Ether | Soluble[4] |

Conclusion

References

An In-depth Technical Guide to the Safety, Hazards, and MSDS of 2-Fluoro-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, hazards, and Material Safety Data Sheet (MSDS) information for 2-Fluoro-4-hydroxybenzaldehyde (CAS No. 348-27-6). The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge for safe handling, storage, and emergency response.

Chemical Identification and Physical Properties

This compound is an organic building block utilized in the synthesis of various physiologically active compounds, including pharmaceuticals.[1] Its chemical structure incorporates a fluorine atom, an aldehyde group, and a phenolic hydroxyl group, making it a versatile reagent in organic synthesis.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₅FO₂ | [2][3][4][5] |

| Molecular Weight | 140.11 g/mol | [2][3] |

| CAS Number | 348-27-6 | [3][4][5][6][7] |

| Appearance | White to yellow to red to brown powder | |

| Melting Point | 168-170 °C | [5][7] |

| Purity | ≥97% | [4][5][7] |

| Storage Temperature | Refrigerator or cool, dark place (<15°C) | [8] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[2][6] The primary hazards are associated with its irritant properties.

| Hazard Class | Category | GHS Code | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation |

GHS Pictogram:

-

Exclamation Mark (GHS07)

Signal Word:

Precautionary Statements and Safe Handling

Adherence to the following precautionary statements is crucial to minimize risks associated with handling this compound.

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][6] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling.[2][6] | |

| P271 | Use only outdoors or in a well-ventilated area.[2][6] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][6] | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2][6] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][6][9] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6][10] | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[6][10] | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[6][9] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[6][10] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[2][9] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2][6][9] |

| P405 | Store locked up.[2][6][9] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2][6][11] |

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[6] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[6] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6] |

Fire-Fighting and Accidental Release Measures

| Aspect | Measures |

| Suitable Extinguishing Media | Use extinguishing measures that are appropriate to local circumstances and the surrounding environment. There is no restriction on the type of extinguisher which may be used.[9] |

| Specific Hazards | May emit corrosive fumes upon combustion.[9] |

| Protective Equipment for Firefighters | Wear self-contained breathing apparatus and full protective gear.[10][12] |

| Personal Precautions for Accidental Release | Avoid breathing dust and contact with skin and eyes. Wear protective clothing, gloves, safety glasses, and a dust respirator.[9] |

| Environmental Precautions | Prevent spillage from entering drains or water courses.[9] |

| Methods for Cleaning Up | Sweep up, shovel up, or vacuum up spilled material and place it in a clean, dry, sealable, labeled container for disposal.[9] |

Toxicological Information and Experimental Protocols

Hazard Communication and Response Workflow

The following diagram illustrates the logical workflow from hazard identification to the appropriate response measures for this compound.

Caption: Hazard Communication and Response Workflow for this compound.

References

- 1. This compound | 348-27-6 [chemicalbook.com]

- 2. This compound | C7H5FO2 | CID 587246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound, 97% 500 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. fishersci.com [fishersci.com]

- 7. strem.com [strem.com]

- 8. 3-Fluoro-4-hydroxybenzaldehyde | 405-05-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. downloads.ossila.com [downloads.ossila.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Theoretical and Computational Studies of 2-Fluoro-4-hydroxybenzaldehyde

Abstract: this compound is a key organic intermediate whose structural, electronic, and vibrational properties are of significant interest in the fields of medicinal chemistry and materials science.[1] As a versatile building block, its utility in the synthesis of physiologically active compounds, such as potent JAK2 inhibitors, necessitates a deep understanding of its molecular characteristics.[1] This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize this compound and its analogues. By leveraging Density Functional Theory (DFT), we can elucidate its molecular geometry, spectroscopic signatures, and electronic properties, offering predictive insights that complement experimental findings. This document serves as a resource for researchers, summarizing key quantitative data, outlining standard computational and experimental protocols, and visualizing critical analytical workflows.

Molecular Structure and Geometry

Computational chemistry, particularly DFT, is a powerful tool for determining the optimized molecular geometry of molecules like this compound. Calculations are typically performed using methods such as B3LYP with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.[2][3] The resulting data, including bond lengths and angles, are crucial for understanding the molecule's steric and electronic properties.

Table 1: Predicted Geometrical Parameters from DFT Studies on Analogous Structures

| Parameter | Bond | Predicted Bond Length (Å) | Parameter | Bond Angle | Predicted Bond Angle (°) |

| Bond Length | C-C (aromatic) | 1.3 - 1.4 | Bond Angle | C-C-C (aromatic) | 119.2 - 121.4 |

| C-H (aromatic) | 1.0 - 1.1 | C-C-H (aromatic) | 117.9 - 121.7 | ||

| C=O | ~1.2 | O=C-H | ~120 | ||

| C-O (hydroxyl) | ~1.3 | C-C-O (hydroxyl) | ~120 | ||

| C-F | ~1.3 | C-C-F | ~120 |

Data synthesized from DFT studies on 5-Bromo-2-Hydroxybenzaldehyde and 4-hydroxybenzaldehyde.[2][4]

Computational and Spectroscopic Analysis

Vibrational Spectroscopy (FT-IR & Raman)

Vibrational spectroscopy is essential for identifying functional groups and confirming the structure of this compound. DFT calculations are used to predict the vibrational frequencies, which can then be compared with experimental FT-IR and Raman spectra.[5] A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model.[6]

Table 2: Key Vibrational Frequencies and Assignments for Substituted Benzaldehydes

| Vibrational Mode | Assignment | Typical Wavenumber (cm⁻¹) |

| O-H Stretch | Hydroxyl group | 3200 - 3400 (broad) |

| C-H Stretch (aromatic) | Aromatic C-H bonds | 3000 - 3100 |

| C-H Stretch (aldehyde) | Aldehyde C-H bond | 2800 - 2900 |

| C=O Stretch | Aldehyde carbonyl group | ~1660 |

| C-C Stretch (aromatic) | Aromatic ring breathing | 1450 - 1600 |

| C-F Stretch | Carbon-Fluorine bond | 1000 - 1400 |

| O-H Bend | Hydroxyl group bending | ~1200 |

Assignments are based on comprehensive studies of similar benzaldehyde derivatives.[5][7]

Electronic Properties and Frontier Molecular Orbitals (FMOs)

The electronic properties of a molecule are critical for understanding its reactivity, stability, and optical characteristics. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.[8][9] The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a smaller gap suggests higher reactivity.[8] These properties are typically calculated using Time-Dependent DFT (TD-DFT).

Table 3: Representative Electronic Properties from DFT Calculations on Analogues

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 5-Bromo-2-hydroxybenzaldehyde | DFT/B3LYP/6-311++G(d,p) | -6.67 | -2.15 | 4.52 |

| 4-Hydroxybenzaldehyde | DFT/B3LYP/6-31G(d,p) | -6.50 | -1.82 | 4.68 |

Data from studies on closely related molecules provide an estimate for this compound's electronic properties.[7]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites.[8] The MEP map illustrates regions of positive and negative electrostatic potential.

-

Red/Yellow Regions: Indicate negative potential (electron-rich), typically around electronegative atoms like oxygen. These are sites for electrophilic attack.

-

Blue Regions: Indicate positive potential (electron-poor), typically around hydrogen atoms. These are sites for nucleophilic attack.

For this compound, the MEP surface would show a strong negative potential around the carbonyl oxygen and a positive potential near the hydroxyl hydrogen.[4][8]

Methodologies and Protocols

Computational Protocol

A standard protocol for the theoretical analysis of this compound involves the following steps:

-

Structure Optimization: The initial molecular structure is drawn and optimized using DFT, commonly with the B3LYP functional and a Pople-style basis set such as 6-311++G(d,p), within a quantum chemistry software package like Gaussian.[2][3]

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the IR and Raman spectra.[6]

-

Electronic Property Calculation: TD-DFT calculations are performed to determine electronic transition energies, oscillator strengths, and to generate HOMO and LUMO energy levels.[4]

-

MEP Surface Generation: The molecular electrostatic potential is calculated and mapped onto the electron density surface to visualize charge distribution.[8]

Experimental Synthesis Protocol (General)

The synthesis of this compound can be achieved via a multi-step process starting from 3-fluorophenol.[1][10]

-

Protection of Hydroxyl Group: The phenolic hydroxyl group of 3-fluorophenol is first protected, for example, by reacting it with 2-bromopropane in the presence of a base like potassium carbonate to form 1-fluoro-3-isopropoxybenzene.[1][10]

-

Bromination: The protected compound is then brominated at the ortho position to the fluorine atom using a brominating agent such as tetrabutylammonium tribromide.[10]

-

Formylation via Grignard Reaction: A Grignard exchange is performed, followed by reaction with dimethylformamide (DMF) to introduce the aldehyde group, yielding 2-fluoro-4-isopropoxybenzaldehyde.[1][10]

-

Deprotection: The final step involves the removal of the protecting group (e.g., using boron trichloride) to yield the final product, this compound.[1]

Visualizations

The following diagrams illustrate key workflows and relationships in the study of this compound.

References

- 1. This compound | 348-27-6 [chemicalbook.com]

- 2. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. malayajournal.org [malayajournal.org]

- 9. youtube.com [youtube.com]

- 10. CN115124410A - Preparation method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Discovery and Synthesis of 2-Fluoro-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-Fluoro-4-hydroxybenzaldehyde, a key building block in the development of pharmaceuticals and other fine chemicals. This document details the initial discovery and classical synthesis methods, including the Reimer-Tiemann, Gattermann, Vilsmeier-Haack, and Duff reactions, alongside a modern, multi-step synthetic approach. Detailed experimental protocols, quantitative data, and process visualizations are provided to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound (CAS No. 348-27-6) is an aromatic aldehyde containing a fluorine atom ortho to the formyl group and para to a hydroxyl group. This substitution pattern makes it a valuable intermediate in the synthesis of a variety of biologically active molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to enhanced metabolic stability and binding affinity. This guide explores the historical context of its synthesis and provides a detailed examination of various synthetic methodologies.

Discovery and History

The synthesis of fluorinated aromatic compounds has been a subject of interest for over a century. The first reported synthesis of this compound appears to be in a 1929 publication by Hodgson and Nixon in the Journal of the Chemical Society.[1] In their work, they investigated the Reimer-Tiemann reaction on m-fluorophenol, leading to the formation of both this compound and 4-Fluoro-2-hydroxybenzaldehyde. This early work laid the foundation for the exploration of formylation reactions on fluorinated phenols.

Historically, the synthesis of hydroxybenzaldehydes has relied on several classical named reactions, each with its own set of advantages and limitations. These include:

-

The Reimer-Tiemann Reaction: Discovered in 1876, this reaction utilizes chloroform and a strong base to achieve ortho-formylation of phenols.[2]

-

The Gattermann Reaction: Developed by Ludwig Gattermann, this method employs hydrogen cyanide and a Lewis acid catalyst for formylation.[3][4][5]

-

The Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride, to formylate electron-rich aromatic rings.[6][7][8][9]

-

The Duff Reaction: Described by James C. Duff in 1941, this reaction uses hexamethylenetetramine (HMTA) as the formylating agent for phenols.[10][11]

While these methods have been historically significant, modern synthetic chemistry often favors multi-step approaches that offer greater control over regioselectivity and yield, as will be detailed in this guide.

Synthetic Methodologies

The synthesis of this compound can be achieved through various routes, each with distinct reaction conditions, yields, and purities. This section provides a comparative overview of both classical and modern methods.

Modern Multi-Step Synthesis from 3-Fluorophenol

A contemporary and efficient method for the preparation of this compound involves a four-step process starting from 3-fluorophenol. This method, detailed in Chinese patent CN115124410A, offers high purity and yield by utilizing a protecting group strategy to control regioselectivity.[12]

The overall workflow for this modern synthesis is depicted below:

The following table summarizes the quantitative data for each step of the modern synthesis as described in patent CN115124410A.[12]

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Protection | 3-Fluorophenol, 2-Bromopropane, K₂CO₃ | Acetonitrile | 80-82 | 14 | 97.1 | 95.7 |

| 2 | Bromination | 1-Fluoro-3-isopropoxybenzene, Brominating Agent | 1,2-Dichloroethane | - | - | - | - |

| 3 | Formylation | 1-Bromo-2-fluoro-4-isopropoxybenzene, iPrMgCl, DMF | THF | -10 to 0 | - | - | - |

| 4 | Deprotection | 2-Fluoro-4-isopropoxybenzaldehyde, BCl₃ | - | - | - | 76.4 | 99.6 |

Note: Specific details for steps 2 and 3 were not fully quantified in the provided source.

Step 1: Synthesis of 1-Fluoro-3-isopropoxybenzene [12]

-

In a reaction vessel, mix 5.6 g (0.05 mol) of 3-fluorophenol, 15.9 g (0.115 mol) of ground potassium carbonate, and 60 mL of acetonitrile.

-

Slowly add 8.7 g (0.07 mol) of 2-bromopropane at 30-35 °C.

-

Increase the temperature to 80-82 °C and maintain the reaction for 14 hours.

-

Monitor the reaction progress by HPLC.

-

Once the reaction is complete, cool the mixture to room temperature and add water and ethyl acetate.

-

Separate the organic phase, wash with water and saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase to obtain 1-fluoro-3-isopropoxybenzene.

Step 2: Synthesis of 1-Bromo-2-fluoro-4-isopropoxybenzene [12]

-

Dissolve 1-fluoro-3-isopropoxybenzene in an organic solvent such as 1,2-dichloroethane or dichloromethane.

-

React with a brominating agent like tetrabutylammonium tribromide or pyridinium tribromide. The molar ratio of the starting material to the brominating agent should be approximately 1:0.98-1.05.

Step 3: Synthesis of 2-Fluoro-4-isopropoxybenzaldehyde [12]

-

Dissolve 1-bromo-2-fluoro-4-isopropoxybenzene in tetrahydrofuran (THF).

-

Cool the solution to between -10 °C and 0 °C.

-

Add isopropylmagnesium chloride in THF dropwise to perform a Grignard exchange.

-

Add dimethylformamide (DMF) to the reaction mixture to introduce the formyl group. The molar ratio of the bromo-compound to isopropyl magnesium chloride and DMF is approximately 1:1.15-1.20:1.25-1.35.

Step 4: Synthesis of this compound [12]

-

React 2-fluoro-4-isopropoxybenzaldehyde with boron trichloride for deprotection. The molar ratio of the aldehyde to boron trichloride is in the range of 1:2-5.5.

-

After the reaction is complete, quench with ice water and adjust the pH to 6-7 with sodium carbonate, followed by acidification to pH 1-2 with concentrated hydrochloric acid.

-

Extract the aqueous phase with dichloromethane.

-

Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by reduced pressure distillation and recrystallization from isopropyl ether to obtain this compound.

Classical Formylation Reactions

The direct formylation of 3-fluorophenol can also be attempted using classical methods, although these often suffer from lower yields and lack of regioselectivity compared to the modern multi-step approach.

| Method | Formylating Agent | Catalyst/Base | Typical Yield | Regioselectivity | Key Considerations |

| Reimer-Tiemann | Chloroform | Strong Base (e.g., NaOH) | Low to Moderate | Mixture of ortho and para isomers | Harsh reaction conditions, formation of byproducts. |

| Gattermann | Hydrogen Cyanide | Lewis Acid (e.g., AlCl₃) | Moderate | Generally para to activating groups | Use of highly toxic HCN. |

| Vilsmeier-Haack | DMF | POCl₃ | Good to Excellent | Para to electron-donating groups | Milder conditions than Gattermann. |

| Duff | Hexamethylenetetramine (HMTA) | Acid (e.g., boric, acetic) | Low to Moderate | Predominantly ortho to hydroxyl group | Generally inefficient. |

Reimer-Tiemann Reaction (Adapted from Hodgson and Nixon, 1929) [1]

-

Dissolve 3-fluorophenol in an aqueous solution of sodium hydroxide.

-

Heat the solution and add chloroform dropwise with vigorous stirring.

-

Reflux the reaction mixture for several hours.

-

After cooling, acidify the mixture with a dilute acid (e.g., sulfuric acid).

-

Isolate the product mixture by steam distillation and separate the isomers by fractional crystallization or chromatography.

Gattermann Reaction (General Procedure)

-

Suspend a Lewis acid catalyst (e.g., anhydrous aluminum chloride) in an inert solvent.

-

Introduce hydrogen cyanide and hydrogen chloride gas into the mixture.

-

Add 3-fluorophenol to the reaction mixture and stir.

-

After the reaction is complete, hydrolyze the intermediate imine to yield the aldehyde.

-

Isolate and purify the product.

Vilsmeier-Haack Reaction (General Procedure)

-

Prepare the Vilsmeier reagent by adding phosphorus oxychloride to N,N-dimethylformamide (DMF) at a low temperature.

-

Add a solution of 3-fluorophenol to the Vilsmeier reagent.

-

Allow the reaction to proceed, then hydrolyze the intermediate to form the aldehyde.

-

Extract the product and purify by distillation or chromatography.

Duff Reaction (General Procedure)

-

Heat a mixture of 3-fluorophenol, hexamethylenetetramine (HMTA), and an acid catalyst (e.g., boric acid in glycerol or acetic acid).

-

After the reaction, hydrolyze the resulting imine with acid to yield the aldehyde.

-

Isolate the product by steam distillation or extraction.

Conclusion

The synthesis of this compound has evolved from early explorations using classical formylation reactions to more refined, high-yield multi-step processes. While the Reimer-Tiemann reaction provided the initial route to this compound, its limitations in yield and regioselectivity have led to the development of more robust methods. The modern approach, involving the protection of the hydroxyl group of 3-fluorophenol followed by directed ortho-lithiation and formylation, offers superior control and efficiency, making it the preferred method for large-scale production. This guide provides researchers with a comprehensive understanding of the available synthetic routes, enabling them to make informed decisions for their specific research and development needs.

References

- 1. CCXIII.—The Reimer–Tiemann reaction with m-fluorophenol and the nitration of 4-fluoro-2-hydroxy- and 2-fluoro-4-hydroxy-benzaldehydes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Khan Academy [khanacademy.org]

- 3. Gattermann Reaction [unacademy.com]

- 4. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Duff reaction - Wikipedia [en.wikipedia.org]

- 12. CN115124410A - Preparation method of this compound - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Fluoro-4-hydroxybenzaldehyde from 3-Fluorophenol

Introduction

2-Fluoro-4-hydroxybenzaldehyde is a valuable intermediate in the synthesis of pharmaceuticals and other physiologically active compounds.[1] Its structure, containing fluorine, an aldehyde, and a phenolic hydroxyl group, allows for diverse chemical modifications. A common synthetic challenge is the regioselective introduction of the formyl group onto the 3-fluorophenol backbone. This document outlines a reliable multi-step synthesis route and discusses potential direct formylation methods.

The primary synthesis detailed here involves a four-step sequence: protection of the phenolic hydroxyl group, regioselective bromination, lithium-halogen exchange followed by formylation, and subsequent deprotection to yield the target compound.[1] This method offers high purity and good overall yield.[1] Alternative direct formylation methods such as the Duff, Reimer-Tiemann, and Vilsmeier-Haack reactions are also considered, although their application to 3-fluorophenol is less documented.

Synthesis Pathway Overview

A multi-step synthesis is the most robustly documented method for preparing this compound from 3-fluorophenol. This pathway is outlined below.

Caption: Multi-step synthesis of this compound.

Experimental Protocols

The following protocols are based on a documented multi-step synthesis of this compound.[1]

Step 1: Protection of 3-Fluorophenol

-

Reaction: 3-Fluorophenol is reacted with 2-bromopropane in the presence of potassium carbonate to form 1-fluoro-3-isopropoxybenzene.

-

Reagents and Molar Ratios:

-

3-Fluorophenol: 1.0 eq

-

Potassium carbonate: 1.8 - 2.3 eq

-

2-Bromopropane: 1.2 - 1.4 eq

-

Solvent: Acetonitrile, Acetone, Tetrahydrofuran, or DMF

-

-

Procedure:

-

Combine 3-fluorophenol, potassium carbonate, and the chosen organic solvent in a reaction vessel.

-

Heat the mixture and add 2-bromopropane.

-

Maintain the reaction at an elevated temperature until completion (monitored by HPLC).

-

After cooling, add water and an extraction solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-fluoro-3-isopropoxybenzene.

-

Step 2: Bromination

-

Reaction: 1-Fluoro-3-isopropoxybenzene is brominated to yield 1-bromo-2-fluoro-4-isopropoxybenzene.

-

Reagents:

-

1-Fluoro-3-isopropoxybenzene: 1.0 eq

-

Brominating agent (e.g., tetrabutylammonium tribromide or pyridinium tribromide)

-

Solvent: Dichloromethane

-

-

Procedure:

-

Dissolve 1-fluoro-3-isopropoxybenzene in the organic solvent.

-

Add the brominating agent to the solution.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by washing with an aqueous solution of sodium carbonate, followed by water and brine.

-

Dry the organic layer and concentrate to yield the crude product, which can be purified by column chromatography.

-

Step 3: Grignard Exchange and Formylation

-

Reaction: 1-Bromo-2-fluoro-4-isopropoxybenzene undergoes a Grignard exchange followed by formylation with dimethylformamide (DMF).

-

Reagents:

-

1-Bromo-2-fluoro-4-isopropoxybenzene: 1.0 eq

-

Isopropylmagnesium chloride (i-PrMgCl)

-

Dimethylformamide (DMF)

-

Solvent: Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve 1-bromo-2-fluoro-4-isopropoxybenzene in anhydrous THF under an inert atmosphere.

-

Cool the solution to between -10°C and 0°C.

-

Slowly add a solution of isopropylmagnesium chloride in THF.

-

After the Grignard exchange is complete, add DMF and allow the reaction to proceed.

-

Quench the reaction with an acidic aqueous solution and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic layer to obtain 2-fluoro-4-isopropoxybenzaldehyde.

-

Step 4: Deprotection

-

Reaction: The isopropoxy group of 2-fluoro-4-isopropoxybenzaldehyde is cleaved using boron trichloride to give the final product.

-

Reagents:

-

2-Fluoro-4-isopropoxybenzaldehyde: 1.0 eq

-

Boron trichloride (BCl₃)

-

Solvent: Dichloromethane

-

-

Procedure:

-

Dissolve 2-fluoro-4-isopropoxybenzaldehyde in dichloromethane under an inert atmosphere.

-

Cool the solution and slowly add boron trichloride.

-

Stir the reaction until the deprotection is complete.

-

Carefully quench the reaction with ice water.

-

Adjust the pH and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic phase. The crude product can be purified by recrystallization from a suitable solvent like isopropyl ether to yield pure this compound.[1]

-

Quantitative Data Summary

The following table summarizes the typical yields for each step of the multi-step synthesis.

| Step | Product | Reported Yield | Purity (HPLC) |

| 1. Protection | 1-Fluoro-3-alkoxybenzene | ~96% | ~94% |

| 2. Bromination | 1-Bromo-2-fluoro-4-alkoxybenzene | ~45% | ~97% |

| 3. Formylation | 2-Fluoro-4-alkoxybenzaldehyde | - | - |

| 4. Deprotection | This compound | ~76% | >99.5% |

| Overall | This compound | ~68% | >99.5% |

Note: Yields can vary based on the specific protecting group and reaction conditions.[1]

Spectroscopic Data

-

This compound

Discussion of Alternative Direct Formylation Methods

Direct formylation of 3-fluorophenol presents a more atom-economical approach, though regioselectivity can be a significant challenge. The hydroxyl group is an ortho-, para- director, while the fluorine atom is also an ortho-, para- director but deactivating. The interplay of these directing effects can lead to a mixture of isomers.

Caption: Potential outcomes of direct formylation of 3-fluorophenol.

-

Duff Reaction: This reaction employs hexamethylenetetramine in an acidic medium and typically favors ortho-formylation of phenols.[2] However, the yield can be low and dependent on the substrate.[3]

-

Reimer-Tiemann Reaction: Using chloroform and a strong base, this reaction also generally results in ortho-formylation of phenols.[4][5] The harsh basic conditions can sometimes lead to byproducts.

-